1-Butoxy-3-(piperidin-1-yl)propan-2-ol
Description
1-Butoxy-3-(piperidin-1-yl)propan-2-ol is a propan-2-ol derivative with a butoxy group at position 1 and a piperidin-1-yl moiety at position 3. Its molecular formula is C₁₂H₂₅NO₂, with a molecular weight of 215.3 g/mol. While direct synthesis data for this compound are absent in the provided evidence, analogous propan-2-ol derivatives are synthesized via epoxide ring-opening reactions, stereochemical separation techniques, or nucleophilic substitutions .
Properties
IUPAC Name |
1-butoxy-3-piperidin-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-2-3-9-15-11-12(14)10-13-7-5-4-6-8-13/h12,14H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELFHCRDXQPIHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CCCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions often require a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-Butoxy-3-(piperidin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidinyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butoxy-3-(piperidin-1-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butoxy-3-(piperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The piperidinyl group can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
2.1.1. Piperidine vs. Amine Derivatives
- 1-Butoxy-3-(diethylamino)propan-2-ol (C₁₁H₂₅NO₂, MW 203.3): Replacing the piperidine group with diethylamino reduces steric hindrance and molecular weight. This analog is used industrially, with safety data indicating handling precautions for skin/eye irritation .
- 1-(Phenylamino)-3-(piperidin-1-yl)propan-2-ol (C₁₄H₂₂N₂O, MW 234.3): The phenylamino group introduces aromaticity, increasing hydrogen-bonding capacity (2 donors, 2 acceptors) and logP compared to the butoxy analog .
2.1.2. Ether vs. Aromatic Substituents
- 1-Butoxy-3-(phenylmethoxy)propan-2-ol (C₁₄H₂₂O₃, MW 238.3):
Dual ether linkages (butoxy and benzyloxy) enhance hydrophobicity, making it less polar than the piperidine-containing target compound . - 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol (C₁₇H₂₇NO, MW 261.4): The bulky trimethylphenyl group promotes hydrogen-bonded dimer formation in the crystal lattice, unlike the flexible butoxy chain .
Pharmacological Activity Comparisons
- Dexpropranolol Hydrochloride (C₁₆H₂₁NO₂·HCl, MW 295.8): A beta-blocker with a naphthyloxy substituent, it exhibits membrane-stabilizing effects but minimal beta-adrenoreceptor activity. This highlights how substituent polarity and bulk influence receptor binding .
- Antiarrhythmic Propan-2-ol Derivatives (): Compounds with indolyl and phenoxy groups show α/β-adrenoceptor affinity and antiarrhythmic activity, suggesting the target compound’s piperidine group may interact with similar targets .
Data Tables
Table 1: Structural and Functional Comparison of Propan-2-ol Derivatives
Biological Activity
1-Butoxy-3-(piperidin-1-yl)propan-2-ol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features a butoxy group attached to a propanol backbone with a piperidine moiety, which contributes to its pharmacological properties.
Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The piperidine ring is known for its interactions with acetylcholine receptors, which may suggest potential applications in neuropharmacology.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Neurotransmitter Modulation | Potential interaction with acetylcholine receptors may enhance cognitive functions. |
| Antioxidant Properties | Exhibits antioxidant activity, potentially protecting cells from oxidative stress. |
| Antimicrobial Activity | Preliminary studies indicate potential efficacy against certain bacterial strains. |
Case Studies and Research Findings
- Neuropharmacological Studies : A study investigating the effects of similar piperidine derivatives found that compounds with structural similarities to this compound showed significant inhibition of acetylcholinesterase (AChE), suggesting potential use in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
- Antioxidant Activity Assessment : Research conducted on related compounds demonstrated that derivatives of butoxy-propanols exhibited notable antioxidant properties in vitro, reducing reactive oxygen species (ROS) levels in cellular models . This suggests that this compound could have protective effects against oxidative damage.
- Antimicrobial Efficacy : In vitro tests revealed that compounds structurally related to this compound displayed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria . Further studies are needed to establish specific efficacy and mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
